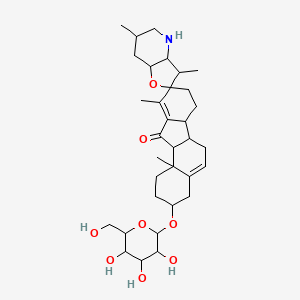![molecular formula C23H20N2O2 B11628365 N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11628365.png)
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(5,7-dimetil-1,3-benzoxazol-2-il)fenil]-4-metilbenzamida es un compuesto orgánico que pertenece a la clase de derivados de benzoxazol. Los derivados de benzoxazol son conocidos por sus diversas actividades biológicas y aplicaciones en diversos campos, como los farmacéuticos, los agroquímicos y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[4-(5,7-dimetil-1,3-benzoxazol-2-il)fenil]-4-metilbenzamida típicamente involucra la condensación de ácido 5,7-dimetil-1,3-benzoxazol-2-carboxílico con 4-aminobenzamida. La reacción se lleva a cabo en presencia de un agente deshidratante como el cloruro de tionilo o el oxicloruro de fósforo, seguido de la adición de una base como la trietilamina para neutralizar la mezcla de reacción .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de síntesis. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el producto deseado con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
N-[4-(5,7-dimetil-1,3-benzoxazol-2-il)fenil]-4-metilbenzamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Halogenación utilizando bromo o cloro en presencia de un catalizador.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados halogenados o nitro-sustituidos.
Aplicaciones Científicas De Investigación
N-[4-(5,7-dimetil-1,3-benzoxazol-2-il)fenil]-4-metilbenzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas, antioxidantes y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de materiales avanzados, como blanqueadores ópticos y colorantes fluorescentes.
Mecanismo De Acción
El mecanismo de acción de N-[4-(5,7-dimetil-1,3-benzoxazol-2-il)fenil]-4-metilbenzamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en el estrés oxidativo o la inflamación, lo que lleva a sus efectos antioxidantes o antiinflamatorios .
Comparación Con Compuestos Similares
Compuestos similares
Benzoxazol: Un compuesto padre con una estructura de anillo de oxazol fusionado al benceno.
Bencimidazol: Un análogo con el oxígeno reemplazado por un nitrógeno.
Benzotiazol: Un análogo con el oxígeno reemplazado por un azufre.
Benzofurano: Un análogo sin el átomo de nitrógeno.
Singularidad
N-[4-(5,7-dimetil-1,3-benzoxazol-2-il)fenil]-4-metilbenzamida es único debido a su patrón de sustitución específico y la presencia de ambos grupos benzoxazol y benzamida. Esta estructura única contribuye a sus propiedades químicas y biológicas distintivas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C23H20N2O2 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C23H20N2O2/c1-14-4-6-17(7-5-14)22(26)24-19-10-8-18(9-11-19)23-25-20-13-15(2)12-16(3)21(20)27-23/h4-13H,1-3H3,(H,24,26) |
Clave InChI |
ZJOGHPRYFVWDRO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC(=CC(=C4O3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11628283.png)
![5-(furan-2-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628295.png)
![3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11628312.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628315.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628326.png)
![ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628335.png)
![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11628336.png)
![2-(2-chlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B11628342.png)

![2-methoxyethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11628352.png)
![N-(2,5-dimethylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11628357.png)
![1-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-3-phenylthiourea](/img/structure/B11628362.png)

![2-(3-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11628373.png)
